H-Ala-afc trifluoroacetate salt

Descripción

Propiedades

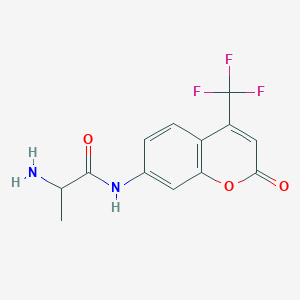

IUPAC Name |

2-amino-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-6(17)12(20)18-7-2-3-8-9(13(14,15)16)5-11(19)21-10(8)4-7/h2-6H,17H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLSUKMEFPGXNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Ala-AFC Trifluoroacetate: Technical Guide to Properties and Applications

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: L-Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate salt (H-Ala-AFC TFA)

Executive Summary

H-Ala-AFC trifluoroacetate (CAS 201847-57-6) is a high-performance fluorogenic substrate utilized primarily for the quantification of aminopeptidase activity, specifically Aminopeptidase M (CD13) and Aminopeptidase N. Distinguished by the presence of the electron-withdrawing trifluoromethyl group on the coumarin ring, this compound offers superior Stokes shift and pH stability compared to its methylcoumarin (AMC) analogs. This guide details the physicochemical properties, reaction mechanisms, and standardized protocols for deploying H-Ala-AFC in high-throughput screening (HTS) and kinetic profiling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

H-Ala-AFC trifluoroacetate is the salt form of L-alanine conjugated to 7-amino-4-trifluoromethylcoumarin. The trifluoroacetate (TFA) counterion enhances the solubility and stability of the peptide derivative in organic solvents used for stock solutions.

Structural Specifications

| Property | Detail |

| Chemical Name | L-Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate salt |

| Synonyms | H-Ala-AFC TFA; Ala-AFC; (S)-2-Amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide trifluoroacetate |

| CAS Number | 201847-57-6 (TFA Salt) / 126910-31-4 (Free Base) |

| Molecular Formula | C₁₃H₁₁F₃N₂O₃[1][][3][4][] · C₂HF₃O₂ |

| Molecular Weight | 414.26 g/mol (Salt); 300.24 g/mol (Free Base) |

| Solubility | Soluble in DMSO, DMF (>10 mM); Limited solubility in water without co-solvent |

| Purity Grade | Typically ≥98% (HPLC) |

Spectral Characteristics

The utility of H-Ala-AFC relies on the "fluorogenic shift." The intact amide bond quenches the fluorescence of the coumarin moiety. Upon enzymatic cleavage, the free AFC fluorophore is released, exhibiting a strong fluorescence signal.[][]

-

Excitation Max (Free AFC): 400 nm

-

Emission Max (Free AFC): 505 nm[6]

-

Stokes Shift: ~105 nm (Reduces background interference)

-

Optical Advantage: The trifluoromethyl group lowers the pKa of the hydroxyl group on the released coumarin, allowing for full fluorescence intensity at physiological pH (7.0–7.5), unlike AMC which requires higher pH for maximum signal.

Mechanism of Action

The primary application of H-Ala-AFC is the detection of aminopeptidases, enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.

Enzymatic Hydrolysis Pathway

The reaction follows Michaelis-Menten kinetics where the enzyme (e.g., CD13) attacks the amide bond between the L-Alanine and the AFC moiety.

Figure 1: Enzymatic hydrolysis of H-Ala-AFC. The enzyme cleaves the amide bond, releasing the highly fluorescent AFC fluorophore.

Experimental Protocols

Preparation of Stock Solutions

Expert Insight: Avoid dissolving directly in aqueous buffers, as this can lead to precipitation or hydrolysis over time. Use anhydrous DMSO.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Concentration: Prepare a 10 mM to 20 mM stock solution.

-

Calculation: Dissolve 4.14 mg of H-Ala-AFC TFA (MW 414.26) in 1 mL DMSO for a 10 mM solution.

-

-

Storage: Aliquot into amber tubes to protect from light. Store at -20°C. Stable for 6 months if kept dry.

Standard Assay Workflow (96-Well Plate)

This protocol is optimized for screening Aminopeptidase N (CD13) inhibitors or activity profiling.

Reagents:

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA (to prevent enzyme adsorption).

-

Enzyme: Recombinant Human Aminopeptidase N or cell lysate.

-

Substrate: H-Ala-AFC stock (diluted to working conc).

Step-by-Step Procedure:

-

Enzyme Preparation: Dilute the enzyme in Assay Buffer to a concentration where the reaction remains linear over the incubation period (typically 1–10 nM final).

-

Plate Setup: Add 50 µL of Enzyme solution to experimental wells. Add 50 µL of Assay Buffer to "No Enzyme" control wells.

-

Compound Addition (Optional): If screening inhibitors, add 10 µL of test compound. Incubate for 15 minutes at room temperature.

-

Substrate Initiation: Dilute the 10 mM DMSO stock to 200 µM in Assay Buffer (2x working conc). Add 50 µL to all wells (Final conc: 100 µM).

-

Measurement: Immediately place the plate in a fluorescence microplate reader.

Figure 2: Workflow for H-Ala-AFC kinetic assay.

Data Analysis & Interpretation

Quantifying Activity

Raw data will be in Relative Fluorescence Units (RFU). To convert this to molar turnover:

-

Standard Curve: Generate a standard curve using free 7-Amino-4-trifluoromethylcoumarin (AFC) (CAS 53464-72-5) in the same Assay Buffer. Range: 0 to 10 µM.

-

Slope Calculation: Determine the slope of the standard curve (RFU/µM).

-

Velocity (

): Calculate the slope of the kinetic trace (ΔRFU/min) from the linear portion of the reaction. -

Specific Activity:

Troubleshooting

-

High Background: Ensure the substrate stock is not hydrolyzed. Check "No Enzyme" controls.

-

Non-Linearity: Substrate depletion (>10% conversion) or enzyme instability. Reduce enzyme concentration.

-

Inner Filter Effect: If using high concentrations (>200 µM) of substrate or colored inhibitors, correct for absorbance.

Applications in Drug Development[2]

Inhibitor Screening (CD13/APN)

Aminopeptidase N (CD13) is a target in oncology (angiogenesis) and pain management. H-Ala-AFC is the gold-standard substrate for HTS campaigns identifying Bestatin analogs or novel small-molecule inhibitors.

Cell Viability & Lysosomal Function

Because H-Ala-AFC is membrane-permeable, it can be used in live-cell assays to measure intracellular aminopeptidase activity, which correlates with lysosomal integrity and cell viability.

References

-

BOC Sciences. L-Alanine 7-amido-4-trifluoromethylcoumarin trifluoroacetate Properties and Applications. Retrieved from

-

Cayman Chemical. AAF-CMK (trifluoroacetate salt) Technical Information.[8] (Used for comparative salt form properties). Retrieved from

-

PubChem. Trifluoroacetate Structure and Identifiers.[9] National Library of Medicine. Retrieved from [9]

-

AAT Bioquest. Spectrum of AFC (7-Amino-4-trifluoromethylcoumarin). Retrieved from

-

Sigma-Aldrich. L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt Product Information. (Reference for general coumarin-peptide handling). Retrieved from

Sources

- 1. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. Suc-Ala-Ala-Pro-Phe-AFC (Pancreatic Elastase Substrate (human), fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Trifluoroacetate | C2F3O2- | CID 84468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond the Standard: A Technical Comparative Analysis of H-Ala-afc vs. H-Ala-AMC Fluorogenic Substrates

Topic: H-Ala-afc vs H-Ala-AMC Fluorescence Sensitivity Comparison Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Technical Summary

In the landscape of proteolytic enzyme assays, H-Ala-AMC (7-Amino-4-methylcoumarin) has long stood as the industry standard due to its low cost and extensive literature precedent. However, for high-sensitivity applications—particularly in High-Throughput Screening (HTS) and acidic microenvironments—H-Ala-afc (7-Amino-4-trifluoromethylcoumarin) offers distinct photophysical advantages that often outweigh its higher cost.

The Verdict:

-

Select H-Ala-AMC for routine quality control, basic kinetic characterization at neutral pH (>7.0), and when cost-efficiency is the primary driver.

-

Select H-Ala-afc for high-sensitivity HTS (to minimize compound interference), assays requiring lower detection limits (LOD), and enzymatic studies at acidic pH (e.g., lysosomal aminopeptidases), where its superior pKa profile maintains fluorescence intensity.

Photophysical Fundamentals: The Methyl vs. Trifluoromethyl Shift

The core difference between these two substrates lies in the electron-donating versus electron-withdrawing nature of the substituent at the 4-position of the coumarin ring.

Electronic Impact[1]

-

AMC (Methyl Group): The methyl group is weakly electron-donating.[1] This stabilizes the coumarin core but restricts the excitation maximum to the UV region (~350-360 nm).[1]

-

AFC (Trifluoromethyl Group): The trifluoromethyl group is strongly electron-withdrawing.[1] This creates a significant bathochromic shift (Red Shift) in both excitation and emission spectra.[1] Furthermore, it reduces the pKa of the amine leaving group, which has profound implications for enzymatic turnover (kcat) and pH stability.

Comparative Data Table

| Feature | H-Ala-AMC | H-Ala-afc | Impact on Assay |

| Fluorophore | 7-Amino-4-methylcoumarin | 7-Amino-4-trifluoromethylcoumarin | AFC is structurally distinct. |

| Excitation Max | 350–360 nm (UV) | 395–400 nm (Visible/Near-UV) | AFC avoids UV-excited autofluorescence from library compounds.[1] |

| Emission Max | 440–460 nm (Blue) | 495–505 nm (Green) | AFC's green emission is less absorbed by biological media (hemoglobin, etc.).[1] |

| Stokes Shift | ~90 nm | ~105 nm | Larger shift in AFC reduces self-absorption and light scattering noise.[1] |

| Leaving Group pKa | Higher (~4.5 - 5.0)* | Lower (due to CF3) | AFC is a "better" leaving group; often yields higher Vmax.[1] |

| pH Tolerance | Quenched < pH 6.5 | Stable fluorescence down to pH ~4.0 | AFC is superior for acidic/lysosomal protease assays.[1] |

*Note: pKa values refer to the protonation of the free amine, which quenches fluorescence. Lower pKa means the fluorophore remains deprotonated (fluorescent) at lower pH.

Sensitivity Analysis: Operational vs. Intrinsic

A common misconception is that "brightness" (Extinction Coefficient × Quantum Yield) equals sensitivity.[1] In complex biological assays, Signal-to-Noise (S/N) is the true metric of sensitivity.

The "False Signal" Problem in HTS

Library compounds often contain aromatic rings that fluoresce in the blue region (350ex/450em).[1]

-

AMC Risk: High false-positive rate due to spectral overlap with test compounds.[1]

-

AFC Advantage: By shifting excitation to 400 nm and emission to 500 nm, AFC bypasses the "autofluorescence window" of most small molecules, significantly improving the Z-factor of the assay.

The Kinetic Sensitivity Boost

The electron-withdrawing effect of the -CF3 group makes the amine of AFC a weaker base than that of AMC. In enzymatic hydrolysis mechanisms, weaker bases are better leaving groups.[1]

-

Mechanism: The peptide-AFC amide bond is more labile than the peptide-AMC bond.[1]

-

Result: For many aminopeptidases,

(turnover number) is higher for AFC substrates.[1] This results in faster product accumulation, allowing for shorter incubation times or lower enzyme concentrations.[1]

Validated Experimental Protocol: Aminopeptidase Sensitivity Assay

This protocol is designed to compare the linearity and Limit of Detection (LOD) of both substrates using a standard Aminopeptidase (e.g., CD13/APN).

Materials

-

Buffer A (Neutral): 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% CHAPS (reduces aggregation).

-

Buffer B (Acidic - Optional): 50 mM Sodium Acetate, pH 5.5 (for lysosomal simulation).

-

Enzyme: Recombinant Aminopeptidase N (diluted to 1 nM final).

-

Substrates: H-Ala-AMC and H-Ala-afc (10 mM stocks in DMSO).

Protocol Workflow

-

Substrate Preparation:

-

Dilute both 10 mM stocks to 2x working concentration (e.g., 100 µM) in the appropriate Assay Buffer.

-

Expert Note: Keep DMSO concentration < 1% final to avoid enzyme inhibition.[1]

-

-

Plate Setup (384-well Black, Flat-bottom):

-

Calibration Curve (Crucial Step):

-

Prepare a serial dilution of free AMC and free AFC standards (0 to 10 µM) in the exact assay buffer.

-

Why: You cannot compare RFU (Relative Fluorescence Units) directly between different wavelengths.[1] You must convert RFU to "moles of product" using the slope of these standard curves.

-

-

Kinetic Read:

-

AMC Settings: Ex 360 nm / Em 460 nm (Cutoff 420 nm).

-

AFC Settings: Ex 400 nm / Em 505 nm (Cutoff 435 nm).[1]

-

Read every 2 minutes for 60 minutes at 37°C.

-

-

Data Processing:

Visualizing the Mechanism

The following diagram illustrates the kinetic and photophysical pathway, highlighting the "Leaving Group Effect" and pH dependence.

Caption: Enzymatic hydrolysis pathway showing the release of the fluorophore. The dashed red line indicates the quenching pathway at low pH, which is significantly mitigated in AFC due to the electron-withdrawing CF3 group.

Troubleshooting & Optimization

Inner Filter Effect (IFE)

Because AFC excites at 400 nm, it is less susceptible to IFE caused by proteins (which absorb at 280 nm) or DNA.[1] However, yellow-colored compounds in libraries may absorb at 400 nm.[1]

-

Solution: Always run a "spiked" control (add free AFC to the compound well) to check for quenching.

pH Adjustments

If using AMC in an acidic assay (e.g., Cathepsin B at pH 5.0), the fluorescence will be artificially low.

-

Correction: You must use a "Stop Solution" of high pH (e.g., 100 mM Tris, pH 9.0) to deprotonate the AMC and read the endpoint.

-

AFC Benefit: AFC allows for kinetic (continuous) reads at pH 5.0 without a stop solution, enabling real-time velocity measurement.

References

-

Harris, J. L., et al. (2000).[1] "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences. [Link]

-

Smith, R. E., et al. (1984).[1][2] "Fluorescence detection of proteases with AFC, AMC and MNA peptides using isoelectric focusing." Advances in Experimental Medicine and Biology. [Link]

Sources

Technical Guide: Fluorogenic Substrates for Aminopeptidase N (APN/CD13) Detection

Executive Summary

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease critical to tumor angiogenesis, metastasis, and viral entry (including coronaviruses). While its expression is a valuable biomarker, accurate detection is plagued by cross-reactivity with other aminopeptidases and environmental quenching.

This guide moves beyond basic kit instructions to provide a rigorous, self-validating framework for APN detection. We focus on the transition from standard coumarin-based assays (lysates) to advanced Near-Infrared (NIR) probes (live-cell/in vivo), emphasizing kinetic validation and inhibitor-based specificity checks.

Part 1: The Target & The Mechanism

The Enzymatic Logic

APN preferentially cleaves neutral amino acids (Alanine, Leucine) from the N-terminus of oligopeptides.[1] To exploit this for detection, we utilize a "Pro-fluorophore" strategy.

-

The Lock: An N-terminal amino acid (typically L-Leucine or L-Alanine) serves as the recognition moiety.

-

The Key: APN recognizes the N-terminus and hydrolyzes the amide bond.[1]

-

The Signal: The leaving group is a fluorophore. In its amide-bound state, its fluorescence is quenched (via Photoinduced Electron Transfer [PeT] or Intramolecular Charge Transfer [ICT]). Upon cleavage, the electronic structure restores, resulting in a massive fluorescence "turn-on."

Reaction Pathway Diagram

The following diagram illustrates the cleavage mechanism and the critical role of the Bestatin control.

Figure 1: Mechanism of fluorogenic APN detection. Bestatin competes for the active site, preventing signal generation and validating specificity.

Part 2: Strategic Probe Selection

Choosing the wrong substrate is the most common cause of assay failure. You must match the fluorophore's photophysics to your biological context.

Comparative Analysis of Substrate Classes

| Feature | Coumarin Derivatives (AMC/AFC) | Rhodamine Derivatives (R110) | NIR Probes (DCM/Hemicyanine) |

| Representative | L-Leu-AMC | (L-Leu)₂-R110 | DCM-Leu, TMN-Abu |

| Ex / Em (nm) | ~360 / ~450 (Blue) | ~490 / ~520 (Green) | ~650+ / ~700+ (Red/NIR) |

| Solubility | Moderate (DMSO required) | Good | Low (Requires co-solvents) |

| Cell Permeability | High, but leaks out quickly | Moderate, mitochondrial accumulation | Variable, designed for retention |

| Primary Use | Lysates / Purified Enzyme | High-Content Screening | Live Cell / In Vivo Imaging |

| Limitations | High background (autofluorescence), UV toxicity | Bidentate cleavage kinetics (complex) | Synthesis complexity |

Selection Decision Tree

Figure 2: Decision matrix for selecting the optimal fluorogenic substrate based on experimental constraints.

Part 3: Validated Experimental Protocol (Plate-Based)

Context: This protocol uses L-Leucine-AMC , the industry standard for drug screening and lysate activity checks.

Objective: Determine

Reagents & Setup

-

Assay Buffer: 50 mM HEPES or Tricine, pH 7.4. (Avoid phosphate buffers if downstream applications are sensitive to phosphate inhibition, though APN is generally robust).

-

Substrate Stock: 10 mM L-Leu-AMC in anhydrous DMSO. Store at -20°C.

-

Inhibitor (Control): Bestatin (Ubenimex) .[2] Prepare 1 mM stock in Methanol or DMSO.

-

Enzyme Source: Cell lysate (e.g., kidney homogenate) or recombinant human APN.

The Workflow

Step 1: Sample Preparation

-

Dilute lysates to ensure activity falls within the linear range.

-

Scientist's Note: Do not use EDTA in your lysis buffer; APN is a Zinc-metalloprotease. EDTA will strip the metal cofactor and kill the enzyme.

Step 2: The Specificity Check (Crucial) Set up the plate map with the following conditions (triplicates):

-

Test: Lysate + Buffer

-

Negative Control: Buffer + Substrate (No Enzyme)

-

Specificity Control: Lysate + Bestatin (10-50 µM final)

-

Standard: Free AMC (for quantification)

Step 3: Pre-Incubation

-

Add Lysate and Bestatin (or Buffer) to the wells.

-

Incubate for 15 minutes at 37°C.

-

Why? Bestatin is a competitive inhibitor.[3] It needs time to occupy the active site before the high-concentration substrate is introduced.

Step 4: Reaction Initiation

Step 5: Kinetic Acquisition

-

Mode: Kinetic (Continuous).

-

Settings: Ex 360-380 nm / Em 440-460 nm.

-

Duration: Read every 1 minute for 30-60 minutes.

-

Scientist's Note: Never rely on a single end-point read. The initial rate (slope) is the only valid measure of enzymatic activity.

Part 4: Troubleshooting & "Senior Scientist" Insights

The "Lysosomal Trap"

Many fluorogenic probes are hydrophobic. In live-cell imaging, they often aggregate in lysosomes.

-

The Artifact: Lysosomes are acidic (pH 4.5). Most coumarin probes have pH-dependent fluorescence and may be quenched or hyper-fluorescent depending on the derivative, unrelated to APN activity.

-

The Fix: Use probes with pH-independent emission profiles (like certain Rhodamine or Cyanine derivatives) or co-stain with LysoTracker to distinguish specific APN signal from lysosomal accumulation.

Distinguishing APN from Other Aminopeptidases

APN is not the only enzyme that cleaves N-terminal Leucine. Cytosolic Leucine Aminopeptidase (LAP) does too.

-

The Solution: Bestatin inhibits APN (

~4 µM) and LAP ( -

Self-Validation: If Bestatin inhibits the signal by >90%, it is an aminopeptidase. To confirm it is APN specifically, use an anti-CD13 blocking antibody or compare inhibition profiles with Actinonin.

Inner Filter Effects

If screening drug compounds (small molecules), the compounds themselves may absorb UV light (360 nm), mimicking inhibition.

-

The Fix: Use Red/NIR probes (DCM-Leu) for library screening to shift detection away from the absorption spectrum of most small molecule drugs.

References

- Zimmerman, M., et al. (1976). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry. (The foundational text for AMC-based protease assays).

-

Mina-Osorio, P. (2008). "The moonlighting enzyme CD13: old and new functions to target." Trends in Molecular Medicine.

-

Chen, H., et al. (2017).[6] "Ultrasensitive Detection of Aminopeptidase N Activity in Urine and Cells with a Ratiometric Fluorescence Probe." Analytical Chemistry. (Describes advanced Cresyl Violet probes).

- Zhang, H., et al. (2020). "Recent progress in small-molecule fluorescent probes for aminopeptidase N." Coordination Chemistry Reviews. (Comprehensive review of NIR and two-photon probes).

-

Sigma-Aldrich (Merck). "Enzymatic Assay of Aminopeptidase." (Standard industrial protocol for EC 3.4.11.10).

-

Abcam. "Aminopeptidase N Activity Assay Kit (Fluorometric) Protocol." (Practical kit-based methodology).[7]

Sources

- 1. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bestatin | Aminopeptidases | Tocris Bioscience [tocris.com]

- 3. Activity screening and structure–activity relationship of the hit compounds targeting APN/CD13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biocompare.com [biocompare.com]

Technical Monograph: Structural Dynamics and Application Logic of Alanine-7-amido-4-trifluoromethylcoumarin Trifluoroacetate

Executive Summary

Alanine-7-amido-4-trifluoromethylcoumarin trifluoroacetate (Ala-AFC TFA) is a high-performance fluorogenic substrate designed for the kinetic quantification of aminopeptidases, specifically Aminopeptidase N (APN/CD13). Unlike its methylated predecessor (Ala-AMC), the inclusion of a trifluoromethyl group (

Part 1: Structural Anatomy & Chemical Logic

The efficacy of Ala-AFC TFA lies in its tripartite structure: the recognition element, the signal transducer, and the solubility modifier.

Molecular Decomposition

The molecule is not merely a substrate; it is a "dark-to-bright" molecular switch.

Figure 1: Structural decomposition of Ala-AFC TFA highlighting the functional role of each domain.

The Trifluoromethyl Advantage (The "Why")

The critical differentiator between AFC and the older AMC (7-amino-4-methylcoumarin) substrates is the substituent at the 4-position.

-

Electronic Effect: The

group is strongly electron-withdrawing (inductive effect). This pulls electron density away from the aromatic ring system. -

pKa Shift: This electron withdrawal stabilizes the anion form of the released fluorophore. Consequently, the pKa of the leaving group (7-amino-4-trifluoromethylcoumarin) drops to approximately 6.0–6.5 , compared to ~7.8 for AMC.

-

Operational Impact: At a physiological assay pH of 7.4, free AFC is fully ionized and maximally fluorescent. AMC, conversely, is only partially ionized, often requiring a post-assay "stop solution" of high pH buffer (pH > 9) to maximize signal. AFC allows for continuous (kinetic) monitoring at physiological pH.

The Role of TFA

The Trifluoroacetate (TFA) salt form is an artifact of High-Performance Liquid Chromatography (HPLC) purification but serves a functional purpose. The free amine of the alanine moiety is basic; the TFA salt ensures the compound remains a stable solid and improves solubility in aqueous assay buffers compared to the free base.

Part 2: Photophysics & Mechanism of Action

The Enzymatic Switch

The intact Ala-AFC molecule is relatively non-fluorescent (or blue-shifted) because the lone pair of electrons on the aniline nitrogen is involved in the amide bond with Alanine. This prevents the conjugation required for strong fluorescence.

The Reaction:

-

Recognition: Aminopeptidase N recognizes the N-terminal L-Alanine.

-

Hydrolysis: The enzyme cleaves the amide bond.

-

Release: Free L-Alanine and free 7-amino-4-trifluoromethylcoumarin (AFC) are generated.

-

Emission: The restored aniline nitrogen lone pair participates in the coumarin conjugated system, resulting in a strong Stokes shift and green fluorescence (Em ~505 nm).

Comparative Data: AFC vs. AMC

| Feature | Ala-AFC (Target) | Ala-AMC (Legacy) | Operational Consequence |

| Excitation Max | ~400 nm | ~350-380 nm | AFC is better suited for standard 405nm laser lines. |

| Emission Max | ~505 nm (Green) | ~440-460 nm (Blue) | AFC has lower autofluorescence interference from biological samples. |

| pKa of Leaving Group | ~6.0 | ~7.8 | Critical: AFC allows kinetic reads at pH 7.4; AMC requires pH adjustment. |

| Sensitivity | High at pH 7.0-7.5 | Moderate at pH 7.0-7.5 | AFC is superior for physiological enzyme kinetics. |

Part 3: Validated Experimental Protocol

Objective: Kinetic measurement of Aminopeptidase N (APN) activity in cell lysates.

Reagent Preparation

-

Stock Solution: Dissolve Ala-AFC TFA in DMSO to 10–20 mM. Note: Protect from light. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4. Optional: 0.1% BSA (prevents sticking), 1 mM DTT (if enzyme requires reduction).

-

Controls:

-

Negative Control: Buffer + Substrate (No lysate).

-

Inhibitor Control: Lysate + Bestatin (specific APN inhibitor) + Substrate.

-

Standard Curve: Free 7-amino-4-trifluoromethylcoumarin (AFC).[1]

-

Assay Workflow Logic

Figure 2: Kinetic assay workflow for Aminopeptidase N activity quantification.

Step-by-Step Methodology

-

Plate Setup: Use black, flat-bottom 96-well or 384-well plates to minimize background scattering.

-

Sample Addition: Add 50 µL of diluted enzyme/lysate to wells.

-

Inhibitor Block (Crucial Step): For specificity controls, pre-incubate samples with Bestatin (10–100 µM) for 15 minutes before adding substrate. This confirms the signal is truly APN-driven.

-

Substrate Initiation: Add 50 µL of Ala-AFC working solution (diluted in buffer) to start the reaction. Final concentration is typically near the

(approx. 50–100 µM, though this must be empirically determined for your specific enzyme source). -

Kinetic Read: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Ex: 400 nm (bandwidth 10-20 nm)

-

Em: 505 nm (bandwidth 10-20 nm)

-

Interval: Read every 60 seconds for 45–60 minutes.

-

-

Data Processing: Calculate the slope (RFU/min) of the linear portion of the curve. Subtract the slope of the "No Enzyme" blank.

Troubleshooting & Self-Validation

-

Inner Filter Effect: If the substrate concentration is too high (>200 µM), the substrate itself may absorb the excitation light, artificially lowering the signal. Validation: Perform a dilution series of the substrate to ensure linearity.

-

Spontaneous Hydrolysis: Ala-AFC is relatively stable, but old stock solutions can degrade. Validation: If the "No Enzyme" blank has high background fluorescence (>10% of max signal), discard the stock and prepare fresh.

Part 4: Synthesis & Quality Control

For researchers requiring custom synthesis or purity verification.

Synthetic Route (Condensed)

The synthesis is complicated by the low nucleophilicity of the 7-amino-4-trifluoromethylcoumarin amine (due to the electron-withdrawing

-

Activation: N-protected Alanine (e.g., Boc-Ala-OH) is activated using a mixed anhydride method (isobutyl chloroformate/N-methylmorpholine) or a phosphorus oxychloride (

) method to generate a highly reactive intermediate. -

Coupling: The activated Alanine reacts with 7-amino-4-trifluoromethylcoumarin in an anhydrous solvent (THF or DMF).

-

Deprotection: The Boc group is removed using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Purification: The crude product is purified via preparative HPLC using a water/acetonitrile gradient with 0.1% TFA. The final product is lyophilized as the TFA salt.

QC Specifications

-

Purity: >95% by HPLC (254 nm).

-

Identity: Mass Spectrometry (ESI-MS) must show

(Free base mass + 1). -

Free AFC Contamination: Must be <1% (Crucial for low background in assays).

References

-

Harris, J. L., et al. "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 2000.

-

Sigma-Aldrich. "Product Information: 7-Amino-4-trifluoromethylcoumarin."[2] Technical Data Sheet.

-

Abcam. "Aminopeptidase N Activity Assay Kit (Fluorometric) Protocol." Abcam Protocols.

-

PubChem. "Compound Summary: 7-Amino-4-(trifluoromethyl)coumarin."[2] National Library of Medicine.

-

Cayman Chemical. "7-Amino-4-trifluoromethylcoumarin Product Insert." Cayman Chemical Docs.

Sources

Biological Applications of H-Ala-afc in Protease Research

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Subject: Fluorogenic Profiling of Aminopeptidases using H-Ala-afc

Executive Summary

H-Ala-afc (Alanine-7-amino-4-trifluoromethylcoumarin) represents a high-fidelity fluorogenic substrate specifically engineered for the kinetic analysis of aminopeptidases, most notably Aminopeptidase N (APN/CD13) and cytosolic alanyl aminopeptidases. Unlike its methylcoumarin counterpart (AMC), the trifluoromethylcoumarin (AFC) fluorophore offers superior optical properties, including a larger Stokes shift and enhanced stability in acidic microenvironments. This guide delineates the physicochemical basis of H-Ala-afc, its critical role in high-throughput inhibitor screening (HTS), and validated protocols for kinetic profiling, ensuring reproducible data generation in drug development pipelines.

Chemical & Photophysical Basis

To utilize H-Ala-afc effectively, researchers must understand the distinct advantages of the AFC leaving group over traditional fluorophores.

2.1 Structural Composition

-

Chemical Name: (S)-2-amino-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)propanamide[]

-

Mechanism: The substrate consists of an alanine residue amide-bonded to the AFC fluorophore. In its conjugated state, the fluorescence of AFC is quenched due to the electron-withdrawing nature of the amide bond. Proteolytic cleavage of the N-terminal alanine restores the aromatic conjugation of the coumarin ring, resulting in a massive increase in fluorescence quantum yield.

2.2 AFC vs. AMC: The Critical Distinction

While 7-amino-4-methylcoumarin (AMC) is standard, AFC is preferred for precision assays due to two factors:

-

Stokes Shift: AFC exhibits a larger separation between excitation and emission maxima (~100 nm) compared to AMC, reducing background interference from Rayleigh scattering.

-

pH Robustness: The electron-withdrawing trifluoromethyl group lowers the pKa of the hydroxyl group on the released fluorophore. This allows AFC to maintain high fluorescence intensity even in slightly acidic buffers (pH 5.0–6.5), unlike AMC, which loses quantum yield below pH 7.0. This makes H-Ala-afc ideal for lysosomal or tumor microenvironment simulations.

Table 1: Photophysical Properties

| Property | H-Ala-AMC (Standard) | H-Ala-AFC (High-Performance) | Impact on Assay |

| Excitation | ~350-360 nm | 395-400 nm | Less UV damage to live cells/proteins. |

| Emission | ~440-460 nm (Blue) | 505 nm (Green/Yellow) | Reduced autofluorescence interference. |

| Stokes Shift | ~90 nm | ~105 nm | Higher signal-to-noise ratio. |

| pH Sensitivity | Quenched < pH 7.0 | Stable > pH 5.0 | Reliable in acidic assay buffers. |

Biological Target: Aminopeptidase N (CD13)

H-Ala-afc is the "gold standard" substrate for profiling Aminopeptidase N (APN) , a zinc-dependent metalloprotease involved in peptide hormone regulation, tumor angiogenesis, and viral entry (e.g., human coronavirus 229E).

Mechanism of Action: APN selectively cleaves neutral amino acids (preferentially Alanine) from the N-terminus of oligopeptides. By using H-Ala-afc, researchers isolate this specific exopeptidase activity from endopeptidase background noise.

Figure 1: Enzymatic hydrolysis pathway of H-Ala-afc by Aminopeptidase N.

Experimental Workflows

Protocol 1: Kinetic Profiling (In Vitro)

Objective: Determine

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (add 10 µM ZnCl

if using purified apo-enzyme). -

Substrate Stock: 20 mM H-Ala-afc in DMSO.

-

Enzyme Source: Recombinant human CD13 or cell lysate (e.g., kidney brush border).

Step-by-Step Methodology:

-

Preparation: Dilute Substrate Stock in Assay Buffer to create a concentration range (e.g., 0, 10, 20, 40, 80, 160, 320 µM).

-

Plating: Add 50 µL of enzyme solution to a black 96-well plate.

-

Initiation: Add 50 µL of diluted substrate to each well.

-

Detection: Immediately read fluorescence in kinetic mode (read every 60 seconds for 30 minutes) at Ex/Em = 400/505 nm .

-

Calibration: Run a standard curve of free AFC (0.1–10 µM) to convert RFU (Relative Fluorescence Units) to µmol product released.

Data Analysis:

Plot Initial Velocity (

Protocol 2: High-Throughput Inhibitor Screening (HTS)

Objective: Screen small molecule libraries for APN inhibitors (e.g., Bestatin analogs) using Z' factor validation.

Self-Validating System:

-

Positive Control: Enzyme + Substrate + DMSO (Max Signal).

-

Negative Control: Buffer + Substrate (Background).

-

Inhibitor Control: Enzyme + Substrate + 10 µM Bestatin (Signal inhibition).

Figure 2: HTS workflow for APN inhibitor discovery.

Calculation of % Inhibition:

Troubleshooting & Validation (E-E-A-T)

As an application scientist, common pitfalls must be addressed to ensure data integrity.

1. Inner Filter Effect:

-

Issue: At high substrate concentrations (>200 µM), the substrate itself may absorb excitation light.

-

Solution: Keep substrate concentration near

(typically 50–100 µM for APN). Correct for inner filter effect if using higher concentrations.

2. Autohydrolysis:

-

Issue: H-Ala-afc can slowly hydrolyze in aqueous buffer over time, increasing background.

-

Solution: Prepare working solutions fresh. Always subtract the "No Enzyme" blank slope from sample slopes.

3. Specificity Check:

-

Validation: To confirm the signal is strictly APN-mediated, pre-incubate samples with Bestatin (a potent aminopeptidase inhibitor) or Amastatin . If signal persists, contaminating endopeptidases may be cleaving the fluorophore non-specifically.

References

-

Bachem. (n.d.). H-Ala-AFC - Technical Data Sheet. Retrieved from

-

Lojda, Z. (1996). The use of substrates with 7-amino-3-trifluoromethylcoumarine (AFC) leaving group in the localization of protease activities in situ.[4] Acta Histochemica, 98(3), 215-228.

- Mantle, D., et al. (1993). Comparison of relative activities of aminopeptidases in human skeletal muscle and kidney. Clinica Chimica Acta, 214(1), 101-105.

-

Harris, J. L., et al. (2010). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.

-

Sigma-Aldrich. (n.d.).[5] Fluorogenic Substrates for Protease Assays. Retrieved from

Sources

- 2. 126910-31-4 H-Ala-AFC H-Ala-AFC - CAS Database [chemnet.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. The use of substrates with 7-amino-3-trifluoromethylcoumarine (AFC) leaving group in the localization of protease activities in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]

H-Ala-afc trifluoroacetate salt molecular weight and formula

Molecular Characterization, Physicochemical Properties, and Assay Protocols

Executive Summary

H-Ala-AFC trifluoroacetate is a high-purity fluorogenic substrate utilized critically in the study of proteolytic enzymes, specifically aminopeptidases . By conjugating the amino acid L-Alanine to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC), this compound serves as a sensitive probe for Aminopeptidase M (APN/CD13) and Microsomal Alanine Aminopeptidase .

Upon enzymatic cleavage, the non-fluorescent peptide-amide bond is hydrolyzed, liberating free AFC. This release results in a significant bathochromic shift and quantum yield increase, allowing for the real-time quantification of enzyme activity via fluorescence spectroscopy. This guide details the molecular specifications, reaction mechanisms, and standardized protocols for its application in drug discovery and kinetic profiling.

Chemical Identity & Physicochemical Specifications[1][2][3][4][5][6][7][8]

The trifluoroacetate (TFA) salt form is the standard preparation for this biological reagent, ensuring protonation of the N-terminal amine for enhanced stability and solubility in organic solvents prior to aqueous dilution.

Molecular Data Table

| Parameter | Specification |

| Common Name | H-Ala-AFC trifluoroacetate |

| Chemical Name | L-Alanyl-7-amido-4-trifluoromethylcoumarin trifluoroacetate |

| CAS Number (Free Base) | 126910-31-4 |

| CAS Number (TFA Salt) | 201847-57-6 |

| Salt Stoichiometry | 1:1 (Substrate : TFA) |

| Free Base Formula | |

| Free Base MW | 300.24 g/mol |

| TFA Salt Formula | |

| TFA Salt MW | 414.26 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO (≥10 mM); sparingly soluble in water |

Spectral Properties[7][9]

-

Excitation Max (

): 380 – 400 nm -

Emission Max (

): 500 – 505 nm -

Stokes Shift: ~100 nm (Minimizes self-quenching and light scattering interference)

Mechanism of Action

The utility of H-Ala-AFC relies on the quenching effect of the amide bond formed between the alanine carboxyl group and the aromatic amine of the coumarin. The intact molecule exhibits low fluorescence. Specific aminopeptidases recognize the N-terminal L-Alanine residue and catalyze the hydrolysis of the peptide bond.

Enzymatic Reaction Pathway

The following diagram illustrates the cleavage mechanism where Aminopeptidase M hydrolyzes the substrate, releasing the highly fluorescent AFC reporter.

Figure 1: Enzymatic hydrolysis pathway of H-Ala-AFC. The enzyme cleaves the amide bond, liberating the fluorophore.

Experimental Protocol: Kinetic Assay

This protocol outlines the preparation and execution of a kinetic assay to measure Aminopeptidase activity using H-Ala-AFC.

Reagent Preparation

-

Stock Solution (10 mM):

-

Weigh 4.14 mg of H-Ala-AFC TFA salt.

-

Dissolve completely in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Do not dissolve directly in aqueous buffer, as hydrolysis may occur over time and solubility is poor.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 6 months.

-

-

Assay Buffer:

-

50 mM HEPES or Tris-HCl, pH 7.4.

-

Optional: 0.1 mg/mL BSA (to prevent enzyme adsorption).

-

Optional: 2 mM

(if the specific aminopeptidase is calcium-dependent).

-

Assay Workflow

The following workflow describes the step-by-step process for a 96-well plate format.

Figure 2: Standardized workflow for high-throughput screening using H-Ala-AFC.

Detailed Steps

-

Enzyme Prep: Dilute the enzyme (e.g., purified Aminopeptidase M or cell lysate) in Assay Buffer to the desired concentration.

-

Substrate Prep: Dilute the 10 mM DMSO stock 1:100 into Assay Buffer to create a 100 µM Working Solution (2X final concentration).

-

Plate Loading:

-

Add 50 µL of Enzyme solution to the test wells.

-

Add 50 µL of Assay Buffer to "Blank" wells.

-

-

Initiation: Add 50 µL of the 100 µM Substrate Working Solution to all wells (Final concentration = 50 µM).

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Detection: Record fluorescence (Ex 400 nm / Em 505 nm) every 60 seconds for 30–60 minutes.

Data Analysis & Validation

To ensure scientific integrity, raw fluorescence units (RFU) must be converted to molar quantities using an AFC standard curve.

-

Standard Curve: Prepare a serial dilution of free 7-Amino-4-trifluoromethylcoumarin (AFC) (CAS: 53469-14-8) in Assay Buffer ranging from 0 to 10 µM.

-

Calculation:

-

Kinetic Parameters: Plot initial velocity (

) vs. Substrate Concentration (

Handling, Stability, and Safety

-

Light Sensitivity: The trifluoromethylcoumarin group is light-sensitive. Always use amber vials or wrap containers in foil.

-

Hygroscopicity: The TFA salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.

-

Solvent Compatibility: Avoid alcohols (methanol/ethanol) for stock preparation if possible, as they can cause transesterification or inhibit certain enzymes; DMSO is the preferred solvent.

References

-

PubChem. Compound Summary: H-Ala-Pro-AFC (Related AFC Substrate Structural Analog). National Library of Medicine. Accessed February 13, 2026. [Link]

Technical Guide: Trifluoromethylcoumarin (AFC) Substrates in Enzyme Assays

Executive Summary

In the landscape of fluorogenic enzyme assays, the choice of fluorophore is a critical determinant of assay sensitivity, dynamic range, and robustness. While 7-amino-4-methylcoumarin (AMC) has historically been the workhorse for protease assays, 7-amino-4-trifluoromethylcoumarin (AFC) has emerged as a superior alternative for high-precision kinetics and High-Throughput Screening (HTS).

This guide details the physicochemical and mechanistic advantages of AFC substrates. By leveraging the electron-withdrawing power of the trifluoromethyl group, AFC substrates offer enhanced leaving group efficiency, a bathochromic spectral shift that minimizes interference, and superior performance in complex biological matrices.

The Photophysics of Trifluoromethylcoumarin (AFC)

The core advantage of AFC over its methylated counterpart (AMC) lies in the substitution of the methyl group (-CH₃) with a trifluoromethyl group (-CF₃) at the 4-position of the coumarin ring. This structural modification fundamentally alters the electronic distribution of the molecule.

Electronic Effects & Spectral Shift

The -CF₃ group is strongly electron-withdrawing. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) in both excitation and emission spectra.

-

Excitation: AFC is excited efficiently at 400 nm , compared to ~360–380 nm for AMC.

-

Emission: AFC emits at 505 nm (green), whereas AMC emits at ~440–460 nm (blue).

Why this matters: In HTS and drug discovery, library compounds often autofluoresce in the blue region (350–450 nm). By shifting detection to the green region (505 nm), AFC substrates significantly reduce false positives caused by compound interference.

Stokes Shift & Quantum Yield

AFC exhibits a large Stokes shift (~105 nm), which facilitates the separation of excitation light from emission signal, reducing background noise from light scattering—a common issue in turbid cell lysates.

Mechanistic Advantages in Enzyme Kinetics

The "Expertise" in assay development comes from understanding why a substrate behaves differently. The superiority of AFC in kinetic profiling is driven by the leaving group efficiency .

The Leaving Group Effect

Protease assays rely on the hydrolysis of an amide bond between the C-terminus of a peptide and the amine of the fluorophore.

-

Mechanism: The enzyme attacks the carbonyl carbon of the scissile bond. The rate of breakdown of the tetrahedral intermediate depends heavily on the basicity of the leaving group (the fluorophore amine).

-

The CF₃ Advantage: The electron-withdrawing -CF₃ group decreases the electron density on the aniline nitrogen of the AFC. This makes the AFC amine a weaker base (lower pKa of the conjugate acid) compared to the AMC amine.

-

Result: AFC is a better leaving group . This leads to higher

values for many proteases, particularly those that are sensitive to the electronic nature of the P1' site. This allows for the detection of lower enzyme concentrations and more accurate determination of kinetic parameters (

Diagram 1: Protease Cleavage Mechanism of AFC Substrates

Caption: The electron-withdrawing -CF3 group facilitates the release of the AFC fluorophore, enhancing assay sensitivity.

Protocol: Caspase-3 Activity Assay Using Ac-DEVD-AFC

This protocol is designed for the detection of apoptosis in cell lysates. It utilizes the specific substrate Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin).[1]

Reagents & Buffer Preparation

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol.

-

Substrate Stock: 10 mM Ac-DEVD-AFC in DMSO. Store at -20°C.

Step-by-Step Methodology

-

Cell Lysis:

-

Harvest

cells (treated with apoptosis inducer) by centrifugation. -

Resuspend the pellet in 50 µL of chilled Lysis Buffer .

-

Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute to pellet debris. Transfer supernatant to a fresh tube.

-

-

Assay Setup (96-well Black Plate):

-

Sample: Add 50 µL of Cell Lysate.

-

Background Control: Add 50 µL of Lysis Buffer (no cells).

-

Inhibitor Control (Optional): Add 50 µL Lysate + 1 µL Ac-DEVD-CHO (inhibitor).

-

-

Reaction Initiation:

-

Prepare 2X Substrate Working Solution : Dilute 10 mM stock to 100 µM in Assay Buffer .

-

Add 50 µL of 2X Substrate Working Solution to all wells (Final concentration: 50 µM).

-

-

Measurement:

-

Incubate at 37°C for 1–2 hours.

-

Measure fluorescence on a plate reader.

-

Excitation: 400 nm (bandwidth 10 nm).

-

Emission: 505 nm (bandwidth 10 nm).

-

-

Data Analysis:

-

Subtract the Background Control RFU from Sample RFU.

-

Calculate fold-increase relative to untreated control cells.

-

Comparative Analysis: AFC vs. AMC vs. R110

The following table summarizes why AFC is often the preferred choice over AMC and Rhodamine 110 (R110) for specific applications.

| Feature | AFC (Trifluoromethylcoumarin) | AMC (Methylcoumarin) | R110 (Rhodamine 110) |

| Excitation Max | 400 nm | 354–380 nm | 498 nm |

| Emission Max | 505 nm (Green) | 440–460 nm (Blue) | 520 nm (Green) |

| Stokes Shift | ~105 nm (Large) | ~80–100 nm | ~20 nm (Small) |

| Leaving Group | Excellent (Electron-withdrawing) | Good | Good (Bis-amide) |

| Interference | Low (Red-shifted) | High (UV/Blue autofluorescence) | Low |

| Cell Permeability | High | High | Moderate |

| Primary Use | HTS, Caspase Assays, Kinetics | General Protease Assays | High-Sensitivity HTS |

Applications in High-Throughput Screening (HTS)

In HTS, the robustness of the signal (Z' factor) is paramount. AFC substrates provide a distinct advantage due to their spectral properties.

Workflow Logic

The following diagram illustrates a typical HTS workflow for identifying protease inhibitors using AFC substrates. The "Red-Shifted Detection" step is the critical quality gate that reduces false positives.

Diagram 2: HTS Workflow with AFC Substrates

Caption: The 505 nm emission of AFC avoids the blue autofluorescence common in small molecule libraries.

Troubleshooting & Best Practices

Trustworthiness in science requires acknowledging limitations. Here are field-proven tips for AFC assays:

-

Inner Filter Effect: Because AFC excites at 400 nm, colored compounds (yellow/orange) in a library can absorb the excitation light. Always perform a "counter-screen" with free AFC to identify quenchers.

-

Substrate Hydrolysis: AFC substrates are stable but can spontaneously hydrolyze at high pH (>8.5). Keep assay buffers near pH 7.0–7.5 for optimal signal-to-noise ratios.

-

Linearity: Ensure you are measuring the initial velocity (

) for kinetic studies. The accumulation of the AFC product can eventually cause product inhibition if conversion exceeds 10-15%.

References

-

Harris, J. L., et al. (2000). "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, 97(14), 7754–7759.

-

Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 272(29), 17907–17911.

-

AAT Bioquest. (n.d.). "AFC [7-Amino-4-trifluoromethylcoumarin]."[1][2][3] Product Technical Documentation.

-

Sigma-Aldrich. (n.d.). "Caspase-3 Assay Kit, Fluorimetric Technical Bulletin."

Sources

Technical Guide: H-Ala-afc Substrate Specificity for Alanine Aminopeptidase (CD13)

Executive Summary

This technical guide details the biochemical utility of H-Ala-afc (Alanine-7-amino-4-trifluoromethylcoumarin) as a fluorogenic substrate for Alanine Aminopeptidase (AAP), also known as CD13 or Aminopeptidase N (APN).

While the traditional substrate H-Ala-AMC (7-amino-4-methylcoumarin) remains in use, H-Ala-afc represents a superior alternative for kinetic profiling due to its unique photophysical properties. This guide provides a validated experimental framework for researchers to assay CD13 activity, emphasizing the transition from endpoint to continuous kinetic monitoring.

The Biochemistry of the Interaction

The Enzyme: Alanine Aminopeptidase (CD13)

Alanine Aminopeptidase (EC 3.4.11.2) is a zinc-dependent metalloprotease located on the cell surface (ectoenzyme). It preferentially cleaves neutral amino acids—specifically Alanine—from the N-terminus of oligopeptides.

-

Physiological Role: Peptide metabolism, antigen processing, and angiogenesis.

-

Pathological Significance: CD13 is a marker for acute myeloid leukemia (AML) and is upregulated in tumor neovasculature.

The Substrate: H-Ala-afc vs. H-Ala-AMC

The specificity of the reaction is driven by the N-terminal L-Alanine residue. However, the sensitivity and accuracy of the assay are dictated by the leaving group (fluorophore).

| Feature | H-Ala-AMC (Traditional) | H-Ala-afc (Advanced) | Impact on Assay |

| Fluorophore | 7-amino-4-methylcoumarin | 7-amino-4-trifluoromethylcoumarin | AFC has a trifluoromethyl electron-withdrawing group. |

| pKa of Leaving Group | ~7.8 | ~5.0 | Critical: AFC is fully fluorescent at physiological pH (7.4). AMC is partially protonated (quenched) at pH 7.4. |

| Assay Type | Endpoint (requires pH > 9 stop) | Continuous (Kinetic) | AFC allows real-time monitoring at pH 7.4 without stopping the reaction. |

| Excitation/Emission | 360-380 nm / 440-460 nm | 400 nm / 505 nm | AFC has a larger Stokes shift, reducing background interference. |

Reaction Mechanism

The AAP enzyme attacks the amide bond linking the Alanine to the AFC moiety. Upon hydrolysis, the AFC leaving group is released. The electron-withdrawing trifluoromethyl group ensures the amine on the free AFC is deprotonated at neutral pH, resulting in immediate, high-intensity fluorescence.

Figure 1: The enzymatic hydrolysis of H-Ala-afc by AAP. The reaction releases free AFC, which emits at 505 nm upon excitation at 400 nm.

Experimental Protocol: A Self-Validating System

This protocol is designed for a continuous kinetic assay in a 96-well plate format. It includes mandatory controls to ensure signal specificity.

Reagents & Preparation

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4. (Avoid phosphate buffers if exploring other metalloproteases, though AAP tolerates them).

-

Substrate Stock: Dissolve H-Ala-afc in DMSO to 20 mM. Store at -20°C.

-

Enzyme Source: Recombinant human CD13 or cell lysate (e.g., U937 or kidney homogenate).

-

Inhibitor (Specificity Control): Bestatin (Ubenimex).[1][2] Prepare 1 mM stock in Methanol or DMSO.

The "Self-Validating" Workflow

To claim the signal is AAP-derived, you must run three conditions simultaneously.

-

Experimental Wells: Enzyme + H-Ala-afc.

-

Negative Control (Background): Buffer + H-Ala-afc (No Enzyme). Checks for spontaneous hydrolysis.

-

Specificity Control: Enzyme + Bestatin + H-Ala-afc. Confirms the signal is from an aminopeptidase.[3]

Figure 2: Step-by-step workflow for the continuous kinetic assay of AAP activity.

Step-by-Step Procedure

-

Pre-Incubation: Add 50 µL of Enzyme sample to the plate. For Specificity Control wells, add Bestatin (final conc. 10-100 µM) and incubate for 15 minutes at 37°C to allow binding.

-

Substrate Addition: Add 50 µL of diluted H-Ala-afc (e.g., 100 µM stock for a 50 µM final concentration) to all wells.

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Settings:

Data Analysis & Specificity

Calculating Activity

Do not use a single endpoint. Calculate the Initial Velocity (

-

Plot Relative Fluorescence Units (RFU) vs. Time (min).

-

Identify the linear portion of the curve (usually the first 5-15 minutes).

-

Calculate the slope (

). -

Subtract the slope of the Negative Control (spontaneous hydrolysis) from the Experimental slope.

Specificity Verification

H-Ala-afc is a "general" aminopeptidase substrate. While AAP (CD13) hydrolyzes it efficiently, other enzymes like Aminopeptidase B (APB) can also cleave it.

-

Bestatin Sensitivity: AAP is potently inhibited by Bestatin (

in the low micromolar range, <10 µM).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Differentiation: If your sample retains activity in the presence of Bestatin, the hydrolysis is likely due to a non-metalloprotease or a Bestatin-resistant enzyme (e.g., DPP-IV, though DPP-IV usually requires a Proline at P1).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of substrate | Use fresh substrate stock; ensure pH is not > 8.0; store stock in anhydrous DMSO. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability | Reduce enzyme concentration; ensure <10% of substrate is consumed during the measurement window. |

| Inner Filter Effect | Substrate concentration too high | If |

| Low Signal | Wrong Filter Set | Ensure you are using Ex/Em for AFC (400/505), not AMC (360/460). |

References

-

Huang, K., et al. (1997). Alanyl aminopeptidase from human seminal plasma: purification, characterization, and immunohistochemical localization. Journal of Biochemistry. Retrieved from [Link]

Sources

- 1. aimmunity.com [aimmunity.com]

- 2. researchgate.net [researchgate.net]

- 3. Alanyl aminopeptidase from human seminal plasma: purification, characterization, and immunohistochemical localization in the male genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shop.bachem.com [shop.bachem.com]

Technical Guide: Novel Fluorogenic Probes for Membrane-Bound Proteases

Executive Summary

Proteolytic cleavage at the cell membrane—mediated by sheddases (e.g., ADAMs), secretases (e.g., BACE1,

This guide details the design, synthesis, and application of Membrane-Anchored Probes (MAPs) and Activity-Based Probes (ABPs) engineered to reside within the lipid bilayer. By restricting the probe to the 2D membrane surface, these tools increase local substrate concentration, mimicking native kinetics and providing superior signal-to-noise ratios for live-cell imaging.

Architectural Principles of Membrane-Bound Probes

The design of a successful membrane-bound probe requires a modular architecture comprising three functional domains: the Membrane Anchor , the Recognition Linker , and the Signal Transducer .

The Membrane Anchor

To mimic native substrates, the probe must partition into the lipid bilayer.

-

Lipid Conjugates: Common anchors include cholesterol , palmitate , or dialkyl chains (e.g., distearoyl). Cholesterol anchors are particularly effective for targeting lipid rafts, where many proteases (e.g., BACE1) cluster.

-

Transmembrane Peptides: For precise orientation, a short transmembrane helix (e.g., from the native substrate) can be used, though this increases synthesis complexity.

The Recognition Linker (The "Switch")

This sequence dictates specificity. It must be long enough to extend the scissile bond into the protease's active site but rigid enough to prevent collapse onto the membrane.

-

Spacer: Polyethylene glycol (PEG) linkers (PEG

–PEG -

Peptide Sequence: Derived from the native cleavage site (e.g., KTEEISEVK for ADAM10) or optimized via substrate profiling libraries.

Signal Transduction Mechanisms

Two primary mechanisms are employed to report cleavage:

| Mechanism | Description | Pros | Cons |

| FRET (Förster Resonance Energy Transfer) | A Donor-Acceptor pair flanks the cleavage site.[1] Intact = Quenched; Cleaved = Fluorescent. | Ratiometric quantification; Real-time kinetics. | Lower dynamic range; requires spectral unmixing. |

| PeT / Spirocyclization ("Turn-On") | Cleavage triggers a chemical rearrangement (e.g., spiro-ring opening of Rhodamine) or removes a Photo-induced Electron Transfer (PeT) quencher. | Extremely high signal-to-noise (>100-fold); "Zero" background. | Often intensity-based only (concentration dependent). |

Visualizing the Mechanism

The following diagram illustrates the mechanism of a Lipid-Anchored FRET Probe (e.g., for BACE1 or ADAM10).

Caption: Mechanism of a membrane-anchored FRET probe. The lipid anchor retains the probe in the bilayer. Proteolytic cleavage releases the fluorophore, abolishing FRET quenching.

Validated Experimental Protocol: Live-Cell Protease Imaging

This protocol is designed to be self-validating by integrating mandatory negative controls directly into the workflow.

Materials

-

Probe: 10 mM stock in DMSO (e.g., Cholesterol-PEG-Peptide-Cy5/QSY).

-

Cells: Adherent cells expressing target protease (e.g., HEK293, HeLa, or primary neurons).

-

Inhibitor: Specific inhibitor for target (e.g., GI254023 for ADAM10, DAPT for

-secretase). -

Imaging Buffer: HBSS or Phenol-red free DMEM, pH 7.4.

Step-by-Step Workflow

1. Cell Preparation (Day 0)

-

Seed cells in 35mm glass-bottom confocal dishes.

-

Aim for 60-70% confluency to allow clear visualization of membrane boundaries.

2. Probe Loading (Day 1)

-

Critical Step: Wash cells 2x with warm Imaging Buffer to remove serum proteases (e.g., bovine serum proteases can cause false positives).

-

Dilute Probe to 100–500 nM in Imaging Buffer.

-

Note: Keep concentration low to avoid micelle formation or non-specific endocytosis.

-

-

Incubate cells for 10–20 minutes at 37°C.

3. The Self-Validating Controls (Mandatory) Set up three concurrent conditions:

-

Condition A (Experimental): Probe only.

-

Condition B (Inhibitor Control): Pre-incubate cells with specific inhibitor (10 µM) for 30 min before adding probe.

-

Condition C (Membrane Marker): Co-stain with WGA-Alexa488 (or equivalent) to verify the probe is on the surface and not trapped in lysosomes.

4. Washing & Imaging

-

Wash cells 3x gently with Imaging Buffer.

-

Immediate Imaging: Transfer to a heated stage (37°C) confocal microscope.

-

Acquire images every 2–5 minutes for 60 minutes.

-

Focus: Focus on the plasma membrane rim. Internal signal usually indicates endocytosis of the cleaved product or the intact probe (turnover).

Data Analysis & Interpretation

Quantitative analysis should focus on the Membrane-to-Cytosol Ratio (MCR) .

| Parameter | Formula / Method | Interpretation |

| Raw activity. Must be corrected for photobleaching using a non-cleavable control if possible. | ||

| Specific Activity | The true protease-dependent signal. If this is near zero, the probe is unstable or the target is inactive. | |

| Membrane Retention | Colocalization Pearson's Coefficient (Probe vs. WGA) | High correlation (>0.7) confirms membrane localization. Low correlation implies rapid internalization. |

Troubleshooting Guide

-

Signal in Inhibitor Control? The probe may be unstable (hydrolysis) or cleaved by off-target proteases. Solution: Use a scrambled peptide sequence control.

-

Rapid Internalization? The lipid anchor may be flipping. Solution: Use a double-anchor (e.g., bis-cholesterol) or lower the incubation temperature to 25°C to slow endocytosis.

-

No Signal? Steric hindrance. Solution: Increase the PEG linker length (e.g., move from PEG

to PEG

Experimental Workflow Diagram

Caption: Self-validating experimental workflow for live-cell protease imaging.

References

-

Activity-based probes for the study of proteases: recent advances and developments. Source: Sanman, L. E., & Bogyo, M. (2014). Annual Review of Biochemistry. [Link]

-

Monitoring

-Secretase Activity in Living Cells with a Membrane Anchored FRET Probe. Source: Baskota, A., et al. (2018). ACS Chemical Biology. [Link] -

Rational design of highly sensitive fluorescence probes for protease and glycosidase based on precisely controlled spirocyclization. Source: Sakabe, M., et al. (2013). Journal of the American Chemical Society. [Link]

-

Cellularly-Retained Fluorogenic Probes for Sensitive Cell-Resolved Bioactivity Imaging. Source: Tun, M.M., et al. (2025). bioRxiv. [Link]

-

Peptidyl Activity-Based Probes for Imaging Serine Proteases. Source: Janiszewski, T., et al. (2020).[2] Frontiers in Chemistry. [Link]

Sources

Methodological & Application

Application Note: Optimized Fluorometric Quantification of Aminopeptidase Activity Using H-Ala-afc

Abstract & Introduction

This technical guide outlines the precise excitation and emission parameters for H-Ala-afc , a high-performance fluorogenic substrate used primarily to assay Aminopeptidase N (CD13) and Aminopeptidase M activity.

While the related substrate H-Ala-AMC (7-amino-4-methylcoumarin) is common, H-Ala-afc offers a distinct biophysical advantage: pH Independence . Unlike AMC, which requires an alkaline post-reaction stop solution to exhibit maximum fluorescence, the free AFC fluorophore retains high quantum yield at physiological pH (7.0–7.5). This characteristic allows for continuous kinetic monitoring of enzyme activity in real-time without quenching the reaction, making it superior for drug screening and live-cell assays.

Technical Specifications

Optical Properties

To maximize signal-to-noise ratios (SNR), the microplate reader monochromators or filters must be matched to the free AFC fluorophore, not the intact peptide.

| Parameter | Optimized Value | Acceptable Range | Notes |

| Excitation ( | 400 nm | 380 – 410 nm | 400 nm reduces UV-excited autofluorescence from plastic plates compared to 360 nm. |

| Emission ( | 505 nm | 495 – 510 nm | Green emission. Avoid filters <490 nm to prevent overlap with excitation scatter. |

| Stokes Shift | 105 nm | - | Large shift minimizes crosstalk between excitation and emission channels. |

| Cutoff Filter | 420 nm | 420 – 435 nm | Essential for filter-based readers to block stray excitation light. |

| Gain/Sensitivity | Optimal | - | Calibrate using 1 |

Mechanism of Action

The non-fluorescent (or blue-shifted) substrate H-Ala-afc is hydrolyzed by the target aminopeptidase. This cleavage breaks the amide bond, releasing the Alanine amino acid and the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) .

Figure 1: Enzymatic hydrolysis pathway of H-Ala-afc. The signal is generated only upon the release of the free AFC fluorophore.

Experimental Protocol (Self-Validating)

Expert Insight: Do not rely on raw Relative Fluorescence Units (RFU). RFU is arbitrary and varies by lamp age, gain settings, and temperature. You must generate a standard curve of free AFC to convert RFU into molar product (pmol/min).

Materials

-

Substrate: H-Ala-afc (dissolved in DMSO to 10-20 mM stock).

-

Standard: Free AFC (7-amino-4-trifluoromethylcoumarin) (dissolved in DMSO).

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4, 100 mM NaCl. (Optional: 1 mM DTT if enzyme requires reduction).

-

Plate: 96-well Black-walled, clear-bottom plate (reduces background crosstalk).

Step 1: Preparation of Standards (The Validation Step)

-

Prepare a 1 mM stock of Free AFC in DMSO.

-

Dilute to 10

M in Assay Buffer. -

Create a serial dilution (e.g., 0, 0.625, 1.25, 2.5, 5, 10

M). -

Pipette 100

L of each standard into the plate (in duplicate).

Step 2: Enzyme Assay Setup

-

Enzyme Prep: Dilute biological samples (lysate/purified enzyme) in Assay Buffer. Add 50

L to sample wells. -

Controls:

-

Blank (Background): 50

L Buffer + 50 -

Inhibitor Control (Specificity): 50

L Enzyme + Specific Inhibitor (e.g., Bestatin) + 50

-

-

Substrate Addition: Dilute H-Ala-afc stock to 100

M in Assay Buffer. Add 50

Step 3: Measurement Workflow

Figure 2: Kinetic assay workflow for continuous monitoring of aminopeptidase activity.

Data Analysis & Calculation

To ensure scientific integrity, calculate the specific activity using the slope of the linear portion of the reaction.

-

Standard Curve: Plot Concentration of AFC (

M) (x-axis) vs. RFU (y-axis). Determine the slope ( -

Kinetic Rate: For samples, plot Time (min) vs. RFU. Determine the slope (

) over the linear range. -

Calculation:

Note: One Unit (U) is defined as the amount of enzyme that releases 1

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Autofluorescence of compounds or plastic. | Use Ex 400 nm instead of 380 nm. Ensure black plates are used. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Dilute the enzyme sample 1:2 or 1:5. Ensure <10% of substrate is consumed. |

| Low Signal | pH mismatch. | While AFC is pH stable, verify the enzyme's optimal pH. Check filter bandwidth (use wide 20nm bandwidth). |

| Inner Filter Effect | High concentration of colored compounds. | If testing libraries, keep compound concentration <10 |

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. Retrieved from [Link]

-

PubChem. (n.d.). 7-Amino-4-(trifluoromethyl)coumarin. National Library of Medicine. Retrieved from [Link][1]

Sources

Application Note: Optimization of pH and Buffer Conditions for H-Ala-afc Hydrolysis Assays

This Application Note is structured as a high-level technical guide for assay development scientists. It synthesizes physicochemical principles with practical execution strategies for optimizing H-Ala-afc hydrolysis assays.

Executive Summary

The fluorogenic substrate H-Ala-afc (Alanine-7-amino-4-trifluoromethylcoumarin) is a gold standard for monitoring aminopeptidase activity (e.g., Aminopeptidase N/CD13, Puromycin-sensitive aminopeptidase). While often interchangeable with AMC (7-amino-4-methylcoumarin) substrates, H-Ala-afc offers a distinct kinetic advantage: enhanced fluorescence at physiological pH .

This guide details the physicochemical rationale and experimental protocols to optimize buffer conditions. The core recommendation is a shift from traditional "stop-point" high-pH buffers to continuous kinetic monitoring at pH 7.4–7.5 using HEPES-based systems, avoiding phosphate interference with metalloprotease cofactors.

The Physicochemical Challenge: Enzyme vs. Fluorophore

Assay optimization requires balancing two competing physicochemical properties: the enzyme's catalytic optimum and the fluorophore's quantum yield.

The Fluorophore: AFC vs. AMC

The critical distinction lies in the electron-withdrawing nature of the trifluoromethyl group (-CF3) on the coumarin ring of AFC.

-

AMC (Methyl group): The leaving group amine has a higher pKa (~7.8). At physiological pH (7.4), a significant portion of free AMC is protonated and quenched. To maximize signal, assays often require a "stop solution" (pH > 9.0) to deprotonate the amine.

-

AFC (Trifluoromethyl group): The electron-withdrawing -CF3 group lowers the pKa of the amine. This ensures that free AFC remains largely unprotonated (and thus highly fluorescent) at neutral pH (7.0–7.5).

-

Implication: AFC is superior for continuous, real-time kinetic assays at physiological pH, eliminating the need for stop buffers and allowing for the determination of

and

The Enzyme: Metalloprotease Sensitivity

Most targets for H-Ala-afc (e.g., CD13/APN) are Zinc-dependent metalloproteases .

-

Buffer Incompatibility: Phosphate buffers (PBS) must be avoided as phosphate anions can sequester Zinc (

), irreversibly inhibiting the enzyme. -

Chelator Exclusion: EDTA and EGTA must be strictly excluded from the assay buffer.

Recommended Material Selection

| Component | Recommendation | Rationale |

| Buffer Agent | HEPES (50 mM) | pKa ~7.5 at 25°C. Minimal thermal pH shift compared to Tris. Non-coordinating to metal ions. |

| pH Setpoint | 7.4 – 7.5 | "Sweet spot" for APN activity and AFC fluorescence stability. |

| Ionic Strength | NaCl (100–150 mM) | Mimics physiological ionic strength; stabilizes protein conformation. |

| Stabilizer | BSA (0.01% w/v) | Prevents enzyme adsorption to microplate walls. |

| Cofactor | None or ZnCl₂ (1 µM) | Caution: Only add Zn if the enzyme is apo- or stripped. Excess Zn (>10 µM) is often inhibitory. |

| Substrate Stock | DMSO | H-Ala-afc is hydrophobic. Dissolve in 100% DMSO. Keep final assay DMSO < 2%. |

Visualizing the Mechanism & Workflow

Reaction Mechanism

The hydrolysis breaks the amide bond, releasing the fluorescent AFC leaving group.

Caption: Enzymatic hydrolysis of H-Ala-afc. The reaction is irreversible under assay conditions.

Assay Optimization Workflow

Caption: Step-by-step workflow for establishing robust H-Ala-afc assay conditions.

Detailed Experimental Protocols

Protocol 1: Substrate Stability Profiling (Background Check)

Objective: Ensure H-Ala-afc does not degrade spontaneously at the assay pH, which would cause high background fluorescence.

-

Buffer Prep: Prepare 50 mM HEPES, 150 mM NaCl, 0.01% BSA at three pH points: 7.0, 7.5, 8.0 .

-

Substrate Prep: Dilute H-Ala-afc stock (e.g., 10 mM in DMSO) to 2x working concentration (e.g., 100 µM) in each buffer.

-

Plate Setup: Add 100 µL of 2x Substrate to 100 µL of Buffer (No Enzyme) in a black 96-well plate.

-

Kinetic Read: Measure fluorescence (Ex 400 nm / Em 505 nm) every 5 minutes for 60 minutes at 37°C.

-

Criteria: Slope of fluorescence vs. time should be near zero (< 5% increase over 1 hour). If pH 8.0 shows drift, stick to pH 7.4.

Protocol 2: The Optimized Continuous Kinetic Assay

Objective: Measure enzyme activity in real-time.

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA.

-

Enzyme: Recombinant APN or tissue homogenate (diluted to give linear rate).

-

Substrate: H-Ala-afc (Final conc. typically 50 µM, or near

).

Procedure:

-

Enzyme Addition: Add 50 µL of Enzyme solution to wells.

-

Pre-incubation: Incubate plate at 37°C for 10 minutes (equilibrate temperature).

-

Reaction Start: Add 50 µL of Substrate solution.

-

Measurement: Immediately place in plate reader pre-heated to 37°C.

-

Settings:

-

Analysis: Calculate the slope (RFU/min) from the linear portion of the curve.

Protocol 3: AFC Standard Curve (Critical for Quantification)

Note: Fluorescence is relative. You must convert RFU to µM Product to calculate Specific Activity (Units/mg).

-

Prepare a 1 mM stock of free AFC (not H-Ala-afc) in DMSO.

-

Dilute to 10 µM in Assay Buffer (pH 7.5).

-

Perform serial 1:2 dilutions in Assay Buffer (Range: 0 to 10 µM).

-

Measure fluorescence under the exact same conditions (Gain, Temp, Volume) as the enzyme assay.

-

Self-Validation: Plot RFU vs. Concentration. The line must be linear (

). The slope of this line is your conversion factor (RFU/µM).

Troubleshooting & Data Analysis

| Observation | Root Cause | Corrective Action |

| Non-linear rates (Curve flattens) | Substrate depletion or Enzyme instability | Reduce enzyme concentration or shorten assay time. Ensure <10% substrate conversion. |

| High Background (t=0) | Free AFC contamination in substrate stock | Check substrate purity. H-Ala-afc can hydrolyze in wet DMSO. Store stock with desiccant at -20°C. |

| Low Signal | pH too low or Gain too low | Ensure pH is > 7.0. AFC fluorescence drops sharply below pH 6.0. Increase PMT gain. |

| No Activity | Chelators in sample prep | Did you use EDTA in your cell lysis buffer? If so, dialyze the sample or add excess ZnCl₂ (titrate carefully). |

References

-

Assay Principle & Fluorophore Chemistry

-

Harris, J. L., et al. "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences 97.14 (2000): 7754-7759. Link

- Note: Establishes the utility of ACC/AFC substrates for serine and metalloprotease profiling.

-

-

Aminopeptidase N (CD13)

-

Mina-Osorio, P. "The moonlighting enzyme CD13: old and new functions to target." Trends in Molecular Medicine 14.8 (2008): 361-371. Link

- Note: Reviews the zinc-metalloprotease nature and requirement for non-chel

-

-

Fluorophore pH Sensitivity (AFC vs AMC)

-